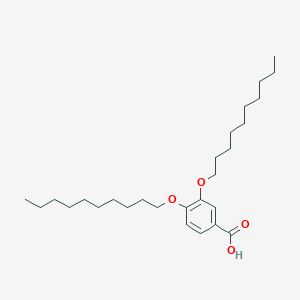
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile is an organic compound that features a chloroaniline group, a methylsulfanyl group, and a prop-2-enenitrile backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile typically involves the following steps:
Formation of the Chloroaniline Intermediate: This can be achieved by nitration of aniline followed by reduction and chlorination.
Introduction of the Methylsulfanyl Group: This step involves the reaction of the chloroaniline intermediate with a methylthiolating agent under basic conditions.
Formation of the Prop-2-enenitrile Backbone: This can be done through a Knoevenagel condensation reaction between the chloroaniline intermediate and a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and other biochemical processes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and validation.
Diagnostic Tools: May be used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloroaniline and methylsulfanyl groups may play key roles in binding to these targets and exerting their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromoanilino)-3-(methylsulfanyl)prop-2-enenitrile: Similar structure with a bromo group instead of a chloro group.
3-(4-Chloroanilino)-3-(ethylsulfanyl)prop-2-enenitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness
The unique combination of the chloroaniline, methylsulfanyl, and prop-2-enenitrile groups in 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113966-67-9 |
|---|---|
Formule moléculaire |
C10H9ClN2S |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
3-(4-chloroanilino)-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C10H9ClN2S/c1-14-10(6-7-12)13-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
Clé InChI |
ATKPMOIJEDTJOU-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC#N)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


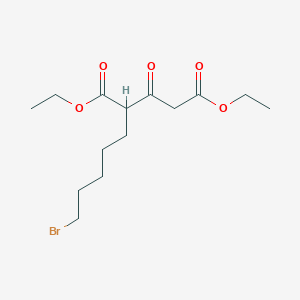
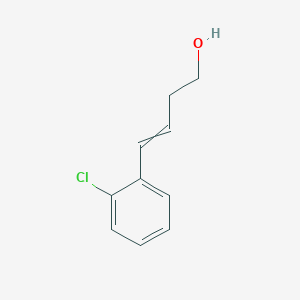
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
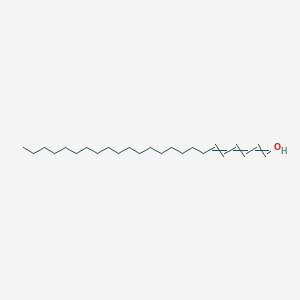
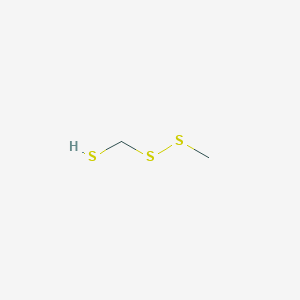


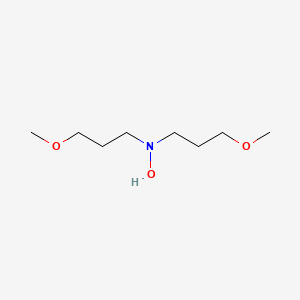



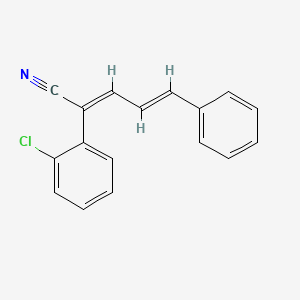
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
